molecular formula C7H7ClO2S B066615 Methyl 3-chloro-4-methylthiophene-2-carboxylate CAS No. 175137-11-8

Methyl 3-chloro-4-methylthiophene-2-carboxylate

Cat. No.: B066615
CAS No.: 175137-11-8
M. Wt: 190.65 g/mol
InChI Key: BUFSIDWTJVUAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-4-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-methylthiophene-2-carboxylate typically involves the chlorination of 4-methylthiophene-2-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-chloro-4-methylthiophene-2-carboxylate is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: It is used in the study of biological pathways involving sulfur-containing compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-methylthiophene-2-carboxylate involves its interaction with molecular targets through its thiophene ring and ester functional group. These interactions can affect various biological pathways, although specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorothiophene-2-carboxylate
  • Methyl 4-methylthiophene-2-carboxylate
  • Methyl 3-bromo-4-methylthiophene-2-carboxylate

Uniqueness

Methyl 3-chloro-4-methylthiophene-2-carboxylate is unique due to the presence of both a chlorine atom and a methyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules .

Biological Activity

Methyl 3-chloro-4-methylthiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, a chloro group, and a carboxylate ester functional group. Its molecular formula is C8H8ClO2SC_8H_8ClO_2S, and it has a molecular weight of approximately 195.66 g/mol. The unique structural features of this compound facilitate its interaction with various biological targets.

Research indicates that this compound exhibits several biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of thromboxane synthetase, an enzyme involved in the biosynthesis of thromboxane A2. This mediator plays a crucial role in platelet aggregation and vasoconstriction, suggesting potential applications in cardiovascular disease management.
  • Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activity, potentially affecting microbial growth through interactions with specific cellular targets.
  • Anticancer Activity : There is evidence suggesting that this compound can induce apoptosis in cancer cells. This effect may be mediated by its ability to modulate key signaling pathways involved in cell survival and proliferation .

Case Studies

  • Cardiovascular Applications :
    • A study explored the effects of this compound on thromboxane A2 synthesis. Results indicated a significant reduction in thromboxane levels, which could lead to decreased platelet aggregation and lower risk of thrombosis.
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .
  • Anticancer Studies :
    • Research focused on the compound's effects on leukemia cells revealed that it could induce cell death at specific concentrations. The growth inhibition was quantified using colorimetric assays, providing insights into its therapeutic potential against cancer .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
Thromboxane InhibitionInhibits thromboxane synthetase
AntimicrobialDisrupts microbial growth
AnticancerInduces apoptosis in cancer cells

Table 2: Summary of Case Studies

Study FocusFindingsImplications
CardiovascularReduced thromboxane levelsPotential for treating cardiovascular diseases
AntimicrobialEffective against multiple bacterial strainsCould serve as a new antimicrobial agent
AnticancerInduced apoptosis in leukemia cellsPromising candidate for cancer therapy

Properties

IUPAC Name

methyl 3-chloro-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFSIDWTJVUAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380566
Record name methyl 3-chloro-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-11-8
Record name methyl 3-chloro-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-11-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.